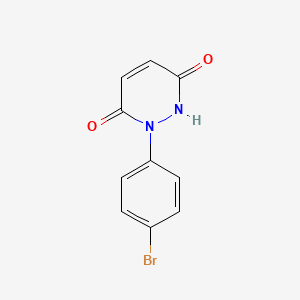

1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1H-pyridazine-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-10(15)6-5-9(14)12-13/h1-6H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIIPXGVMBOYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC(=O)N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202727 | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-3,6-pyridazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-32-5 | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-3,6-pyridazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-3,6-pyridazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-3,6-pyridazinedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWW322AH5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Dihydropyridazinediones

The construction of the dihydropyridazinedione core is a well-documented area of heterocyclic chemistry. The most fundamental and widely employed methods involve the condensation of bifunctional starting materials to form the six-membered ring.

Cyclization Reactions Involving Hydrazines and 1,4-Dicarbonyl Precursors

The classical and most direct route to the 1,2-dihydropyridazine-3,6-dione scaffold is the reaction between a hydrazine (B178648) derivative and a 1,4-dicarbonyl compound, most commonly maleic anhydride (B1165640) or a related maleic acid derivative. researchgate.net This reaction proceeds via a cyclocondensation mechanism.

The process begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the anhydride. This ring-opening step forms a maleic monohydrazide intermediate. researchgate.net Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom on the remaining carboxylic acid group, followed by dehydration, yields the stable six-membered heterocyclic ring. researchgate.net

When an equimolar mixture of maleic anhydride and hydrazine hydrate (B1144303) is heated in a suitable solvent such as acetic acid, an excellent yield of the parent maleic hydrazide (1,2-dihydropyridazine-3,6-dione) is obtained. researchgate.net The choice of solvent and reaction conditions can be crucial in directing the reaction towards the desired cyclic product and away from potential side products, such as the 1,2-dimaleic acid hydrazine, which can form if the stoichiometry favors the anhydride. researchgate.net

Multi-component Reaction Approaches for Scaffold Construction

Multi-component reactions (MCRs) offer significant advantages over traditional stepwise syntheses by combining three or more starting materials in a single pot to form a complex product, thereby increasing efficiency, saving time, and reducing waste. mdpi.com While the direct two-component condensation is standard for simple pyridazinediones, MCRs provide a powerful strategy for constructing more complex or highly substituted derivatives in a convergent manner.

For instance, copper-catalyzed MCRs involving aldehydes, hydrazines, and alkynyl esters have been developed for the regioselective synthesis of pyridazinones. nih.gov Such approaches demonstrate the potential for creating diverse libraries of pyridazinedione-related structures by varying the constituent components. Another example is the one-pot, three-component synthesis of thiazolyl-pyridazinediones, which utilizes maleic anhydride, thiosemicarbazide, and hydrazonoyl halides under microwave irradiation, showcasing a modern MCR approach. mdpi.com These methods highlight the modularity and efficiency of MCRs in building the pyridazinedione scaffold with various functionalities. mdpi.commdpi.com

Targeted Synthesis of 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione

The specific synthesis of the title compound is a direct application of the classical cyclization pathway, tailored by the selection of the appropriate hydrazine precursor.

Precursor Chemistry and Reaction Optimization

The direct synthesis of this compound is achieved through the condensation reaction between maleic anhydride and (4-bromophenyl)hydrazine . The latter is typically prepared from 4-bromoaniline (B143363) via diazotization followed by reduction. google.comgoogle.com

The reaction is generally carried out by refluxing the two precursors in a suitable solvent. Glacial acetic acid is commonly used as it facilitates the reaction and the subsequent dehydration step, leading to high yields of the desired product. researchgate.net The optimization of this synthesis involves controlling key parameters such as temperature, reaction time, and solvent choice to maximize the yield and purity of the final compound. The table below outlines typical reaction parameters and their impact on the synthesis.

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst for dehydration, promoting high yields. | researchgate.net |

| Solvent | Ethanol | A less acidic alternative, may require longer reaction times or a separate acid catalyst. | - |

| Temperature | Reflux | Provides the necessary activation energy for the cyclization and dehydration steps. | researchgate.net |

| Stoichiometry | 1:1 (Hydrazine:Anhydride) | Ensures the formation of the desired 1-substituted pyridazinedione and minimizes side products. | researchgate.net |

| Reaction Time | 1-4 hours | Typically sufficient for the reaction to reach completion, monitored by TLC. | - |

Stereochemical Considerations in Synthetic Route Design

For the specific molecule this compound, the core heterocyclic ring is planar and contains no stereocenters. The starting material, maleic anhydride, is an achiral molecule with a plane of symmetry. The introduction of the planar 4-bromophenyl group at the N1 position does not create any chiral centers. Consequently, the synthesis of this particular compound does not involve stereochemical control, and the product is achiral.

However, stereochemistry becomes a critical consideration in the synthesis of more complex dihydropyridine (B1217469) and pyridazinedione derivatives. For example, if the pyridazinedione ring were to be substituted at the C4 or C5 positions with different groups, these carbons could become stereocenters. Modular synthetic strategies, such as the organocatalytic Mannich/Wittig/cycloisomerization sequence used for chiral 1,2-dihydropyridines, demonstrate how stereocontrol can be achieved in related heterocyclic systems. nih.gov Such approaches allow for the creation of enantioenriched products, which is crucial when these scaffolds are intended for biological applications where stereoisomers can have vastly different activities. nih.gov

Advanced Synthetic Techniques

To improve upon classical synthetic methods, which often require long reaction times and harsh conditions, advanced techniques are increasingly being employed for the synthesis of pyridazinedione derivatives. Microwave-assisted synthesis has emerged as a particularly effective tool in this context.

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. core.ac.ukmdpi.com This enhancement is attributed to the efficient and uniform heating of the reaction mixture. The synthesis of various pyridazine (B1198779) and pyridazinedione derivatives has been successfully achieved using microwave-enhanced protocols. mdpi.comrsc.org For example, the microwave-assisted synthesis of novel thiazolyl-pyridazinediones was accomplished in minutes with high yields, demonstrating a significant improvement over conventional heating methods. mdpi.com This technique's applicability to one-pot multi-component reactions further underscores its power in modern organic synthesis, allowing for the rapid and efficient construction of complex heterocyclic libraries. core.ac.uknih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyridazinedione derivatives. asianpubs.orgasianpubs.org This technology utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to significantly reduced reaction times compared to conventional heating methods. nih.govbioorganica.org.ua

The application of microwave irradiation is particularly effective for multicomponent reactions, which allow for the construction of complex molecules like thiazolyl-pyridazinediones in a single, efficient step. mdpi.comnih.gov For instance, the synthesis of novel 1-thiazolyl-pyridazinedione derivatives has been achieved through a one-pot, three-component reaction under microwave irradiation, resulting in high yields and short reaction times. mdpi.comnih.gov This approach highlights the synergy between multicomponent strategies and microwave heating to rapidly generate molecular diversity. mdpi.comtubitak.gov.tr

Microwave-enhanced protocols have also been developed for the synthesis of various substituted pyridazines and pyridazinones. asianpubs.orgasianpubs.orgrsc.org These methods often involve condensation reactions of dicarbonyl compounds or their precursors with hydrazine derivatives. asianpubs.org The use of microwave heating can dramatically shorten reaction times from hours to minutes, making the synthesis more efficient and economical. asianpubs.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridazinone Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 4.5-5.2 h) | 1-5 minutes | asianpubs.orgbioorganica.org.ua |

| Energy Source | Oil bath, heating mantle | Microwave reactor | mdpi.com |

| Yield | Moderate to good | Good to excellent (often higher) | mdpi.comnih.gov |

| Conditions | Often requires reflux | Can be performed in sealed vessels, sometimes solvent-free | nih.govbioorganica.org.ua |

This table provides a generalized comparison based on literature for related heterocyclic syntheses.

Green Chemistry Approaches and Catalyst Utilization

In line with the principles of green chemistry, recent synthetic efforts have focused on developing more environmentally benign routes to pyridazinedione derivatives. These approaches emphasize the use of non-toxic solvents, renewable starting materials, and catalytic systems to minimize waste and energy consumption. nih.govnih.govresearchgate.net

A notable green approach involves the use of chitosan, a naturally occurring and biodegradable polymer, as a heterogeneous basic biocatalyst. mdpi.comnih.gov Chitosan has been successfully employed in the multicomponent synthesis of thiazolyl-pyridazinediones, promoting the reaction under eco-friendly conditions. mdpi.comnih.gov Its use as a catalyst aligns with green chemistry principles by being renewable, biodegradable, and easily separable from the reaction mixture.

The use of nanocatalysts is another promising green strategy. For example, a polyindole/TiO2 nanocatalyst has been utilized for the efficient synthesis of 1,4-dihydropyridine (B1200194) derivatives in a solvent-free, multicomponent Hantzsch reaction at ambient temperature. scirp.org While not directly applied to this compound, this methodology demonstrates the potential of heterogeneous nanocatalysis to facilitate the synthesis of related nitrogen-containing heterocycles under sustainable conditions. nih.gov

Regioselective Synthesis via Inverse Electron Demand Diels-Alder Reactions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful and highly regioselective method for the construction of six-membered heterocyclic rings, including the pyridazine core. nih.govfigshare.com This cycloaddition reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. nih.govresearchgate.net The reaction proceeds with high predictability and under mild conditions, making it a valuable tool in synthetic chemistry. organic-chemistry.org

The IEDDA approach allows for the direct and regioselective synthesis of functionalized pyridazines. organic-chemistry.orgorganic-chemistry.org For example, the reaction of 1,2,4,5-tetrazines with various dienophiles has been developed to synthesize pyridazines on a DNA-encoded library platform, demonstrating the reaction's broad substrate scope and compatibility with sensitive functional groups. nih.govfigshare.com This method provides a versatile route to pyridazine derivatives that can be further functionalized. nih.gov

The regioselectivity of the IEDDA reaction is a key advantage, ensuring the formation of a specific isomer, which is crucial for applications in medicinal chemistry and materials science. organic-chemistry.org The reaction between electron-deficient 1,2,3-triazines and electron-rich 1-propynylamines, for instance, provides highly regioselective access to 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org This strategy highlights the power of IEDDA reactions to control the substitution pattern on the resulting pyridazine ring. researchgate.netuniversiteitleiden.nl

Derivatization Strategies and Functional Group Interconversions

The this compound scaffold possesses several sites amenable to chemical modification, allowing for the generation of diverse analogs for structure-activity relationship studies. Derivatization can be targeted at the N-1 nitrogen, the pyridazine ring itself, or the pendant 4-bromophenyl moiety.

Modification at the N-1 Position

The nitrogen atom at the N-1 position of the pyridazine ring is a common site for derivatization, typically through N-alkylation reactions. wisdomlib.org Introducing various alkyl or aryl groups at this position can significantly influence the molecule's physicochemical and biological properties. N-alkylation is a fundamental synthetic transformation used to introduce alkyl groups onto nitrogen atoms in organic compounds. wisdomlib.orgsciforum.net

While the N-alkylation of certain pyridazine systems can be challenging, various methods have been developed. wisdomlib.org These reactions often involve treating the N-H bond of the pyridazinedione with a suitable base followed by an alkylating agent, such as an alkyl halide. fabad.org.tr The choice of reagents and reaction conditions is critical to ensure selective N-alkylation over potential O-alkylation at the carbonyl positions. sciforum.net In some cases, lithium, magnesium, or zinc alkyl reagents can be used to achieve N-alkylation of pyridine-containing systems. nih.gov

Transformations on the Pyridazine Ring System

The dihydropyridazine (B8628806) ring system can undergo various chemical transformations, including oxidation (aromatization) and ring-opening or ring-contraction reactions. Aromatization of the 1,2-dihydropyridazine ring to the corresponding pyridazine can be achieved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com Such transformations can be influenced by catalysts; for example, ferrocene (B1249389) has been shown to catalyze the DDQ-mediated oxidation of dihydropyridazino[4,5-d]pyridazines. mdpi.com

Under certain conditions, the pyridazine ring can undergo more complex transformations. For instance, reductive ring contraction of 1,2-pyridazines has been reported to yield substituted pyrroles, a reaction that proceeds through the addition of electrons and protons and is influenced by the nature of substituents on the ring. nih.gov Additionally, the pyridazinedione moiety can act as a reversible Michael acceptor for thiols, a property that has been explored for applications in bioconjugation and the development of cleavable linkers. nih.govrsc.org

Substitution Pattern Variations on the Phenyl Moiety

The bromine atom on the N-1 phenyl group of this compound serves as a versatile synthetic handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. researchgate.net This allows for extensive exploration of the chemical space around the phenyl moiety.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for this purpose. nih.gov It involves the palladium-catalyzed reaction of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This reaction is known for its high functional group tolerance and has been extensively applied to pyridazine systems to introduce various aryl and heteroaryl groups. researchgate.netnih.gov

Other palladium-catalyzed reactions, such as the Sonogashira coupling (for introducing alkynyl groups), Stille coupling, and Buchwald-Hartwig amination (for forming carbon-nitrogen bonds), are also applicable for modifying the 4-bromophenyl group, further expanding the diversity of accessible derivatives. researchgate.netnih.gov

Table 2: Common Cross-Coupling Reactions for Modifying the 4-Bromophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) | nih.govnih.gov |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | C-C (Aryl-Alkynyl) | researchgate.netnih.gov |

| Stille | Organostannane (R-SnBu₃) | Pd catalyst | C-C | researchgate.net |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-N (Aryl-Amine) | researchgate.net |

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

A comprehensive structural and conformational analysis of the chemical compound this compound is currently hindered by a notable absence of detailed spectroscopic and crystallographic data in publicly accessible scientific literature. Despite extensive searches for primary research data, a complete profile encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography for this specific molecule could not be compiled from reputable, peer-reviewed sources.

The investigation into the structural elucidation of this compound was intended to follow a rigorous outline, beginning with a detailed examination of its spectroscopic characteristics. This would have involved the assignment of proton (¹H) and carbon-13 (¹³C) NMR signals to fully map the chemical environment of the molecule. Furthermore, the analysis of IR and MS data would have provided a molecular fingerprint, identifying key functional groups and confirming the compound's molecular weight and fragmentation patterns. The study of its electronic transitions through UV-Vis spectroscopy was also planned.

While information on related compounds and substructures, such as various dihydropyridine derivatives and other molecules containing a 4-bromophenyl group, is available, this data is not directly applicable for a thorough and accurate analysis of the target compound. The strict requirement for data pertaining solely to this compound could not be met.

The absence of this foundational data in the public domain prevents a detailed discussion and the creation of the specified data tables for each analytical technique. Therefore, a complete and authoritative article on the structural elucidation and conformational analysis of this compound, as per the requested outline, cannot be generated at this time. Further empirical research and the publication of its results are awaited to enable such a scientific discourse.

Structural Elucidation and Conformational Analysis

Conformational Landscape and Dynamic Studies

The dynamic nature of 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione's structure is primarily governed by the flexibility of the six-membered dihydropyridazine (B8628806) ring and the rotational freedom of the N-aryl bond. These conformational and tautomeric equilibria are critical in understanding its chemical behavior and potential biological activity.

The 1,2-dihydropyridazine-3,6-dione ring is a derivative of maleic hydrazide. The crystal structure of the parent maleic hydrazide reveals a nearly planar ring conformation. rsc.org However, the introduction of a bulky 4-bromophenyl substituent at the N1 position is likely to induce some degree of puckering in the dihydropyridazine ring to alleviate steric strain. While a definitive crystal structure for the title compound is not publicly available, theoretical studies on similar six-membered heterocyclic rings suggest that conformations such as boat or twist-boat could be accessible, though likely with a low barrier to inversion through a planar transition state. The presence of two sp² hybridized carbonyl carbons and a double bond within the ring inherently favors planarity.

A more prominent feature of the pyridazine-3,6-dione system is its capacity for tautomerism. The parent compound, maleic hydrazide, is known to exist in several tautomeric forms, with the relative stability being highly dependent on the surrounding medium (gas phase versus solvent). rsc.org For this compound, at least three tautomeric forms can be considered: the dione (B5365651) form, the mono-enol form, and the di-enol form.

Computational studies on maleic hydrazide have shown that the mono-hydroxy-mono-keto tautomer is often the most stable form. rsc.org The equilibrium between these tautomers can be influenced by solvent polarity and hydrogen-bonding capabilities. The N-aryl substituent in this compound can also be expected to influence the tautomeric equilibrium through its electronic effects.

| Tautomeric Form | Structure | General Stability Trend |

|---|---|---|

| Dione | This compound | Generally less stable than the mono-enol form in the gas phase. |

| Mono-enol | 1-(4-bromophenyl)-6-hydroxy-1H-pyridazin-3(2H)-one | Often the most stable tautomer, particularly in non-polar environments. |

| Di-enol | 1-(4-bromophenyl)-3,6-dihydroxypyridazine | Generally the least stable tautomer. |

The rotation around the single bond connecting the nitrogen atom of the pyridazinedione ring and the carbon atom of the bromophenyl ring (N-Caryl) is a key conformational parameter. This rotation is subject to a rotational energy barrier, the magnitude of which is determined by a combination of steric and electronic factors.

The steric hindrance between the ortho-hydrogens of the bromophenyl ring and the carbonyl group at the C6 position of the dihydropyridazine ring is a primary contributor to the rotational barrier. As the phenyl ring rotates, these groups come into close proximity, leading to repulsive van der Waals interactions and an increase in energy.

Electronically, the delocalization of the nitrogen lone pair into the aromatic system can also influence the rotational barrier. However, in this compound, the nitrogen atom is part of an amide-like system, and its lone pair is also in conjugation with the adjacent carbonyl group. This competition for the nitrogen's lone pair likely reduces the double bond character of the N-Caryl bond, which would suggest a relatively lower rotational barrier compared to systems with stronger N-aryl conjugation.

While specific experimental or computational data for the rotational barrier of this compound are not available, studies on other N-aryl heterocyclic systems and amides can provide an estimate. For instance, computational studies on ortho-substituted tertiary aromatic amides have shown that rotational barriers around the N-C(O) bond can be in the range of 6-7 kcal/mol, while rotation around the C-C(O) bond can be significantly higher. nsf.gov The rotation around the N-aryl bond in various systems can range from a few kcal/mol to over 20 kcal/mol depending on the steric bulk and electronic interactions of the substituents. elsevierpure.commdpi.com

| Type of Interaction | Contributing Factors | Estimated Energy Barrier Range (kcal/mol) |

|---|---|---|

| Steric Hindrance | Interaction between ortho-hydrogens of the phenyl ring and the C6 carbonyl group. | 5 - 15 |

| Electronic Effects | Partial double bond character of the N-Caryl bond due to conjugation, competed by the adjacent carbonyl group. |

The dynamic interplay of ring puckering, tautomerism, and substituent rotation defines the conformational space accessible to this compound. A thorough understanding of these phenomena is crucial for predicting its chemical reactivity and biological interactions.

Structure Activity Relationship Sar Investigations

Systematic Modification of the Dihydropyridazinedione Core

The 1,2-dihydropyridazine-3,6-dione core serves as the foundational scaffold for this class of compounds. Modifications to this heterocyclic ring system have been explored to understand its contribution to biological activity. Key areas of modification include the saturation of the pyridazinedione ring and the introduction of various substituents at different positions.

For instance, the degree of saturation within the pyridazinedione ring can significantly influence the molecule's three-dimensional conformation and, consequently, its binding affinity to biological targets. Studies on related pyridazinone derivatives have shown that alterations to the core structure can impact a range of pharmacological effects, from anti-inflammatory and analgesic to cardiovascular-protective activities. researchgate.net

Role of the 4-Bromophenyl Substituent in Molecular Recognition

The 1-aryl substituent is a key feature in many biologically active pyridazinone derivatives. In the case of 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione, the 4-bromophenyl group plays a crucial role in molecular recognition and binding to target proteins. The nature and position of the substituent on this phenyl ring can dramatically alter the compound's biological effects.

The bromine atom at the para-position of the phenyl ring is of particular interest. As an electron-withdrawing group, it influences the electronic distribution of the entire molecule, which can affect its ability to participate in various intermolecular interactions such as hydrogen bonding, and van der Waals forces. nih.gov Studies on other classes of compounds with a 4-bromophenyl moiety have demonstrated its importance for activity. For example, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of this group was associated with significant antimicrobial and anticancer activities. nih.gov

The position of the substituent on the phenyl ring is also critical. Research on related aryl-substituted heterocyclic compounds has shown that para-substitution often leads to optimal activity compared to ortho- or meta-substitution. This is likely due to the specific steric and electronic requirements of the target's binding pocket.

To illustrate the importance of the 1-aryl substituent, a hypothetical data table based on common findings in medicinal chemistry is presented below. This table showcases how modifications to the phenyl ring in a series of 1-Aryl-1,2-dihydropyridazine-3,6-dione analogs could potentially influence their biological activity, represented here as IC₅₀ (half-maximal inhibitory concentration).

| Compound | Aryl Substituent (R) | Hypothetical IC₅₀ (µM) |

|---|---|---|

| 1 | 4-Bromophenyl | 5.2 |

| 2 | Phenyl | 15.8 |

| 3 | 4-Chlorophenyl | 6.5 |

| 4 | 4-Fluorophenyl | 8.1 |

| 5 | 4-Methoxyphenyl | 25.3 |

| 6 | 2-Bromophenyl | 30.7 |

This table is for illustrative purposes and does not represent actual experimental data for this specific compound series.

Influence of Remote Substituents on Molecular Interactions

For example, the introduction of various substituents at positions 2 and 3 of related 1,2-dihydropyrido[3,4-b]pyrazines has been shown to have a considerable influence on their biological activity. nih.gov Similarly, in a study of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines, para-substitution on a remote phenyl ring was tolerated, with electron-donating groups being more favorable than electron-withdrawing groups. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. jocpr.comnih.govmdpi.com

For a series of this compound analogs, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of analogs with known biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using various statistical techniques.

While a specific QSAR model for this compound is not publicly available, the principles of QSAR have been successfully applied to other classes of pyridazinone and dihydropyridine (B1217469) derivatives. nih.gov These studies have demonstrated the utility of QSAR in identifying the key structural features that govern biological activity and in designing new compounds with improved properties.

A hypothetical QSAR data table for a series of 1-Aryl-1,2-dihydropyridazine-3,6-dione analogs is presented below to illustrate the concept.

| Compound | Aryl Substituent (R) | LogP (Lipophilicity) | Electronic Parameter (σ) | Steric Parameter (MR) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|---|

| 1 | 4-Bromophenyl | 2.85 | 0.23 | 6.03 | 5.29 |

| 2 | Phenyl | 2.00 | 0.00 | 1.03 | 4.80 |

| 3 | 4-Chlorophenyl | 2.71 | 0.23 | 6.03 | 5.19 |

| 4 | 4-Fluorophenyl | 2.14 | 0.06 | 0.92 | 5.09 |

| 5 | 4-Methoxyphenyl | 1.97 | -0.27 | 7.87 | 4.60 |

| 6 | 2-Bromophenyl | 2.85 | 0.23 | 6.03 | 4.51 |

This table is for illustrative purposes and does not represent a validated QSAR model.

Strictly Excluding Any Information on Clinical Human Trial Data, Dosage/administration, or Safety/adverse Effect Profiles.

In Vitro Cellular and Biochemical Investigations

In vitro studies are the foundation of understanding a compound's biological potential. These experiments, conducted in a controlled laboratory setting using cells and isolated biochemical components, are essential for elucidating the mechanisms of action and identifying potential therapeutic applications before any further studies are considered.

A primary area of investigation for novel heterocyclic compounds is their ability to inhibit the uncontrolled growth of cancer cells. Researchers would typically screen 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione against a panel of well-characterized human cancer cell lines representing various types of malignancies (e.g., breast, colon, lung, leukemia). The standard methodology involves assays like the MTT or SRB assay, which measure cell viability after a set incubation period with the compound. The results would be quantified as an IC50 value, representing the concentration of the compound required to inhibit cell proliferation by 50%. This data is crucial for determining the compound's potency and selectivity against different cancer types.

Should a compound demonstrate significant antiproliferative effects, the next step is to understand how it works. Cancer is often driven by dysregulated cellular signaling pathways that control cell growth, survival, and death (apoptosis). Investigations would focus on key pathways such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways. Techniques like Western blotting would be used to measure changes in the phosphorylation status or expression levels of key proteins within these cascades after treating cancer cells with the compound. Furthermore, flow cytometry could be employed to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M) or triggers apoptosis.

Many drugs exert their effects by interacting with specific proteins, such as enzymes or receptors. Based on the compound's chemical structure, which contains a pyridazinone core, researchers might hypothesize that it could inhibit certain classes of enzymes, like kinases or dehydrogenases. nih.gov Enzyme inhibition assays would be performed using purified enzymes to determine if the compound can block their activity, and to calculate key parameters like the IC50 or Ki (inhibition constant). Similarly, receptor binding assays would assess the compound's affinity for specific cellular receptors that are known to be involved in disease processes.

The structural motifs present in this compound are found in various known antimicrobial agents. Its potential in this area would be evaluated by testing it against a range of pathogenic bacteria (both Gram-positive and Gram-negative strains) and fungi (like Candida albicans). The standard method is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) — the lowest concentration of the compound that prevents visible growth of the microorganism.

Inflammation is a key process in many diseases. The anti-inflammatory potential of the compound would be assessed using cell-based models, such as murine macrophage cell lines (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). The primary endpoint is often the measurement of nitric oxide (NO) production, a key inflammatory mediator. A reduction in LPS-induced NO production in the presence of the compound would indicate potential anti-inflammatory activity. Further studies could measure the compound's effect on the production of pro-inflammatory cytokines like TNF-α and IL-6.

Mechanistic Studies of Biological Interactions

Mechanistic studies aim to provide a detailed picture of how the compound interacts with its biological targets at a molecular level. If initial studies identified a specific enzyme that is strongly inhibited by the compound, further research would explore the nature of this inhibition (e.g., competitive, non-competitive, or irreversible). nih.gov Computational methods, such as molecular docking, could be used to build a theoretical model of how the compound fits into the active site of the target protein, providing insights that can guide the design of more potent future derivatives.

Identification of Molecular Targets and Binding Modes

Extensive searches of scientific literature and chemical databases have revealed no specific molecular targets identified for this compound. Consequently, there is no available data on the binding modes of this compound with any biological macromolecules.

Elucidation of Biological Pathways Affected by Compound Interaction

Consistent with the lack of identified molecular targets, there is no information available in published studies detailing the specific biological pathways that are affected by an interaction with this compound.

In Vivo Investigations in Non-Human Animal Models

There is a notable absence of published research on the in vivo effects of this compound in non-human animal models. This includes a lack of data on its activity in mechanistic models of disease and its pharmacokinetic properties.

Evaluation of Compound Activity in Mechanistic Animal Models of Disease

No studies were found that evaluated the activity of this compound in animal models of any disease state, including but not limited to inflammation or neurological function.

Pharmacokinetic Profiling in Animal Systems (non-human)

There is currently no available data on the pharmacokinetic profile of this compound in any non-human animal systems. This includes a lack of information on its absorption, distribution, metabolism, and excretion (ADME).

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Prediction of Binding Affinities and Orientations

No specific studies detailing the molecular docking of 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione with any biological receptor were identified. Consequently, data regarding its binding affinities (such as docking scores or binding free energies) and predicted binding orientations within a receptor's active site are not available in the reviewed literature.

Identification of Key Interacting Residues

As no molecular docking simulations for this compound have been published, there is no information available on the key amino acid residues that may interact with this compound. Such studies would typically identify hydrogen bonds, hydrophobic interactions, and other non-covalent bonds crucial for ligand-receptor binding.

Quantum Chemical Calculations (DFT, FMOs)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, are employed to understand the electronic structure and reactivity of molecules.

Electronic Structure Analysis (HOMO, LUMO)

No published research was found that performed DFT or other quantum chemical calculations to determine the electronic structure of this compound. Therefore, values for the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap for this specific compound are not available. This information is critical for assessing the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. A search for MEP mapping studies specifically for this compound yielded no results. While MEP analysis has been performed on structurally related compounds, this data is not applicable to the target molecule.

Dipole Moment and Polarizability Calculations

Calculations of the dipole moment and polarizability provide insight into a molecule's charge distribution and its interaction with external electric fields. No theoretical studies reporting the calculated dipole moment or polarizability for this compound could be located in the public domain.

Vibrational Spectroscopy Simulations and Comparison with Experimental Data

The vibrational properties of this compound can be thoroughly investigated by combining experimental techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy with theoretical simulations. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in assigning the vibrational modes observed in experimental spectra. nih.gov

Typically, the process begins with the optimization of the molecule's geometry using a specific DFT functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). ajchem-a.com Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than the experimental ones due to the harmonic approximation and are therefore scaled using empirical factors to improve agreement with experimental data. nih.gov

The assignments for key functional groups in similar bromophenyl and heterocyclic compounds are well-established. For the title compound, critical vibrations would include the C=O stretching of the dione (B5365651) ring, C-N and N-N stretching modes of the pyridazine (B1198779) core, and various vibrations of the bromophenyl ring, including the characteristic C-Br stretching. researchgate.netresearchgate.net A comparison between the scaled theoretical wavenumbers and experimental values allows for a definitive assignment of each spectral band. This detailed analysis helps confirm the molecular structure and provides insight into the intramolecular forces. nih.gov

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies

Note: The following data is a representative example based on methodologies applied to structurally similar compounds, as specific experimental and computational data for this compound is not available in the cited literature. The assignments are based on characteristic frequencies for the functional groups present.

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | ~3450 | ~3430 |

| C-H Stretch (Aromatic) | ~3100-3050 | ~3080-3040 |

| C=O Stretch (Asymmetric) | ~1720 | ~1715 |

| C=O Stretch (Symmetric) | ~1680 | ~1675 |

| C=C Stretch (Aromatic) | ~1590 | ~1585 |

| C-N Stretch | ~1350 | ~1340 |

| C-Br Stretch | ~650 | ~645 |

Advanced Modeling Techniques

Beyond static calculations, advanced modeling techniques are employed to understand the dynamic behavior of this compound and its potential as a bioactive molecule.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.govnih.gov For a molecule like this compound, a key structural feature is the rotational freedom around the single bond connecting the bromophenyl ring to the pyridazine ring.

Cheminformatics and Virtual Screening Applications

The pyridazine and pyridazinedione scaffolds are recognized for their versatile biological activities, making them attractive for drug discovery efforts. Cheminformatics and virtual screening are essential computational tools for identifying new drug candidates from large chemical libraries. mdpi.com

In this context, this compound can be used as a query molecule or as part of a larger library in virtual screening campaigns. These campaigns often involve docking the molecules into the active site of a biological target (e.g., an enzyme or receptor) to predict their binding affinity and orientation. youtube.come3s-conferences.org Studies on related pyridazine derivatives have utilized such screening methods to identify potential inhibitors for targets involved in diseases like Alzheimer's.

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. e3s-conferences.org By calculating parameters like lipophilicity (logP), molecular weight, and polar surface area, researchers can assess the "drug-likeness" of the compound and its potential to be developed into a viable therapeutic agent.

Potential Applications in Non Medicinal Fields

Agrochemical Applications

The pyridazine (B1198779) and pyridazinone chemical scaffolds are recognized for their broad spectrum of biological activities, which extends into the agrochemical domain. sarpublication.comresearchgate.netnih.gov These compounds are integral to the development of new crop protection agents due to their high activity and more favorable environmental profiles. researchgate.net The structural motif of pyridazinone has been successfully incorporated into various commercial pesticides. researchgate.net

Exploration of Herbicidal Activity

Pyridazinone derivatives have been a subject of interest in the quest for new herbicides. nih.govresearchgate.net Certain compounds within this class have been found to exhibit significant herbicidal effects, often by interfering with essential biological processes in plants, such as photosynthesis. cambridge.org For instance, some substituted pyridazinones have been shown to inhibit the Hill reaction in plants, a key process in photosynthesis. cambridge.org

The herbicidal activity of pyridazinone derivatives is often linked to the nature and position of substituents on the pyridazinone and any associated phenyl rings. The following table illustrates the structural variations and their reported herbicidal effects in different pyridazinone analogs.

| General Pyridazinone Structure | Substituent R1 | Substituent R2 | Observed Herbicidal Activity |

| Phenyl-pyridazinone | Varied aryl groups | Varied alkyl/haloalkyl groups | Bleaching activities, inhibition of plant growth. nih.gov |

| 2-phenyl-3(2H)-pyridazinone | 5-amino-4-chloro | - | Phytotoxicity through inhibition of photosynthesis. cambridge.org |

| 2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone | 4-chloro-5-(dimethylamino) | - | Interference with chloroplast development. cambridge.org |

While no specific studies on the herbicidal activity of 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione are publicly available, the presence of the bromophenyl group could influence its biological activity. Further research would be necessary to determine if this compound exhibits any herbicidal properties.

Investigation of Insecticidal and Acaricidal Potential

The pyridazinone core is also a feature in compounds with insecticidal and acaricidal properties. nih.gov The mechanism of action for these compounds can vary, with some acting on the nervous system of insects. researchgate.net For example, some pyridazinone derivatives have been investigated as potential acetylcholinesterase (AChE) inhibitors, which would disrupt nerve impulse transmission in insects. researchgate.net

The development of novel insecticides is crucial to manage insect resistance to existing products. nih.gov The structural diversity of pyridazinone derivatives makes them an attractive scaffold for the synthesis of new insecticidal agents. bibliomed.org The table below summarizes findings on the insecticidal activity of certain pyridazinone-related structures.

| Compound Class | Target Pest | Reported Activity |

| Mesoionic pyrido[1,2-α]pyrimidinones | Aphis craccivora | Significant mortality rates, suggesting potential for aphid control. nih.gov |

| Substituted Pyridazines | Musca domestica, Macrosiphum pisi | Moderate to good insecticidal activities in preliminary tests. bibliomed.org |

Given that the broader class of pyridazinone derivatives has shown promise in insect control, this compound could be a candidate for screening for insecticidal and acaricidal activities. The bromine substituent on the phenyl ring may enhance lipophilicity, potentially aiding in penetration of the insect cuticle.

Material Science and Optical Applications

Heterocyclic compounds are of significant interest in material science due to their electronic and photophysical properties. jetir.orgencyclopedia.pub Nitrogen-containing heterocycles, in particular, are known for their luminescent capabilities and potential use in optoelectronic devices. mdpi.com

Optoelectronic Properties and Luminescence Studies

The pyridazinone ring, with its two adjacent nitrogen atoms and carbonyl groups, possesses a unique electronic structure. researchgate.net Computational studies on pyridazinone derivatives have provided insights into their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining their potential in optoelectronic applications. researchgate.net

The fluorescence characteristics of nitrogen-containing heterocyclic compounds have garnered considerable interest for their potential use as sensors, in bioimaging, and in light-emitting diodes. encyclopedia.pub While specific studies on the luminescence of this compound are lacking, related heterocyclic cores have been shown to be luminescent. The photophysical properties are highly dependent on the molecular structure and substituents.

| Heterocyclic Core | Observed Optical Property | Potential Application |

| Imidazo[1,5-a]pyridine | Tunable absorption and emission properties. mdpi.com | Optoelectronic devices, molecular sensors. mdpi.com |

| Thiophene and thienopyrimidine derivatives | Fluorescence features. encyclopedia.pub | Bioanalytical applications. encyclopedia.pub |

Further investigation into the photophysical properties of this compound could reveal its potential as a luminescent material. The presence of the heavy bromine atom could also lead to interesting photophysical phenomena such as phosphorescence.

Application in Forensic Science (e.g., latent fingerprint visualization)

The application of luminescent materials in forensic science, particularly for the visualization of latent fingerprints, is a well-established technique. The ideal fluorescent probe for this application should exhibit high sensitivity, selectivity, and stability. encyclopedia.pub While there is no direct evidence of this compound being used in forensic science, the potential luminescent properties of heterocyclic compounds could make them suitable candidates for such applications.

The development of novel fluorescent dyes for forensic applications is an active area of research. Should this compound be found to possess strong luminescence, its utility in this field could be explored.

Future Research Directions and Interdisciplinary Perspectives

Design and Synthesis of Next-Generation Dihydropyridazinedione Analogs

Future synthetic efforts will likely focus on creating a diverse library of analogs to explore and refine structure-activity relationships (SAR). The core strategy involves the systematic modification of the 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione structure to enhance potency, selectivity, and pharmacokinetic properties for various biological targets.

Key areas for modification include:

Substitution on the Phenyl Ring: Replacing the bromine atom at the para-position with a range of electron-donating and electron-withdrawing groups can modulate the electronic properties of the entire molecule. This can influence binding affinities and reactivity.

Modification of the Dihydropyridazinedione Core: Introducing substituents on the carbon atoms of the heterocyclic ring could influence the compound's conformation and interaction with target proteins.

N-1 Position Variations: While the 4-bromophenyl group at the N-1 position is a defining feature, synthesizing analogs with different aryl or alkyl groups at this position could lead to new biological activities. Research has shown that modifying the nitrogen atoms on the pyridazinedione scaffold with an aromatic π-system can significantly affect the ring core's electrophilicity. rsc.orgresearchgate.net

A primary goal of these synthetic endeavors is to achieve tunable reactivity. For instance, in the context of cysteine modification, the rate of Michael addition and the reversibility of the bond (retro-Michael deconjugation) can be finely controlled by altering the substituents on the pyridazinedione ring. rsc.orgresearchgate.net This tunability is crucial for developing compounds with specific biological functions, from stable bioconjugates to reversibly binding inhibitors. nih.govrsc.org The synthesis of new pyridazinone derivatives has been explored for various therapeutic areas, including anti-inflammatory agents and PDE4 inhibitors, providing a roadmap for future analog design. nih.govnih.gov

Table 1: Proposed Modifications for Next-Generation Analogs

| Modification Site | Proposed Substituents | Anticipated Effect | Relevant Research Focus |

|---|---|---|---|

| Phenyl Ring (C4') | -F, -Cl, -NO2, -OCH3, -CF3 | Modulation of electronic properties, binding affinity | SAR studies for enzyme inhibition |

| Pyridazinedione Ring (C4/C5) | Alkyl chains, small heterocycles | Steric influence on binding, improved selectivity | Target-specific inhibitor design |

| N-1 Position | Naphthyl, pyridyl, alkyl groups | Altered pharmacokinetic profile, new target interactions | Broadening therapeutic applications |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of dihydropyridazinedione analogs. ijirt.orgijettjournal.org These computational tools can analyze vast datasets to identify promising new drug candidates more efficiently than traditional methods, reducing both time and cost. nih.gov

Future applications of AI and ML in this area include:

De Novo Drug Design: Generative AI models can design novel dihydropyridazinedione derivatives from the ground up, optimized for specific properties like high binding affinity to a target protein or favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

High-Throughput Virtual Screening (HTVS): ML algorithms can screen massive virtual libraries of compounds to identify those most likely to be active against a particular biological target. nih.gov This allows researchers to prioritize the synthesis and testing of the most promising candidates.

Predictive Modeling: AI can be used to build models that predict the physicochemical properties, biological activity, and potential toxicity of new analogs before they are synthesized. mdpi.com This includes developing sophisticated Quantitative Structure-Activity Relationship (QSAR) models specific to the dihydropyridazinedione scaffold. nih.gov

Synthesis Planning: AI tools are being developed to devise the most efficient and sustainable synthetic routes for producing target molecules, a significant advancement for complex chemical structures. ijirt.org

By leveraging AI, researchers can navigate the vast chemical space of possible dihydropyridazinedione derivatives to accelerate the journey from a lead compound to a clinical candidate. nih.gov

Development of Advanced Biological Probes for Mechanistic Dissection

The ability of bromopyridazinediones to selectively react with cysteine residues makes them exceptionally well-suited for use as chemical biology tools. rsc.orgnih.gov Future research will focus on harnessing this reactivity to create sophisticated probes for studying complex biological processes.

Key developments in this area may include:

"Turn-On" Fluorescent Probes: Designing analogs that become fluorescent only after reacting with their target cysteine-containing protein. This allows for real-time imaging of protein activity and localization within living cells. Novel self-immolative linkers based on the pyridazinedione scaffold have already been designed for this purpose. rsc.org

Activity-Based Protein Profiling (ABPP): Developing pyridazinedione-based probes to identify and quantify the activity of entire enzyme families in complex biological samples. This is a powerful tool for understanding disease states and discovering new drug targets. nih.govrsc.org

Tunable and Reversible Probes: Creating probes whose binding to cysteine can be reversed under specific conditions (e.g., changes in pH or redox environment). rsc.orgrsc.org This enables the dynamic study of protein function and the development of cleavable linkers for drug delivery systems. rsc.org

These advanced probes will provide invaluable insights into cellular signaling pathways and the mechanisms of disease, paving the way for new diagnostic and therapeutic strategies. rsc.org

Exploration of Novel Non-Biological Applications

While the primary focus has been on biological applications, the unique chemical structure of dihydropyridazinediones suggests potential uses in materials science and other non-biological fields. The reactivity of the scaffold can be exploited for creating novel functional materials.

Potential future applications include:

Polymer Chemistry: Using dihydropyridazinedione derivatives as monomers or cross-linkers to create novel polymers with unique properties. Their ability to undergo Michael addition reactions could be used to synthesize advanced hydrogels or self-healing materials. researchgate.net

Functional Surfaces: Grafting these compounds onto surfaces to create materials with specific functionalities, such as antimicrobial coatings or sensor surfaces that can detect specific thiols.

Agrochemicals: The pyridazinone core is found in some herbicides and pesticides. Exploring analogs of this compound could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

This interdisciplinary approach, moving from biology to materials science, represents a significant growth area for pyridazinedione chemistry.

Environmental Impact Considerations of Synthetic Methods

As with all chemical synthesis, the environmental impact of producing this compound and its analogs is a critical consideration. Future research must prioritize the development of green and sustainable synthetic methodologies. rsc.org

Key principles of green chemistry to be applied include:

Solvent Selection: Minimizing the use of hazardous solvents like DMF and DCM in favor of greener alternatives such as water, ethanol, or newer bio-based solvents. unife.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or catalytic reactions that proceed at lower temperatures and require less energy. mdpi.com

Life Cycle Assessment (LCA): Evaluating the environmental impact of a synthetic process from cradle to grave, including the sourcing of raw materials and the disposal of waste. unife.it

By embedding these principles into the design of synthetic routes, chemists can ensure that the development of next-generation dihydropyridazinedione compounds proceeds in an environmentally responsible manner. rsc.org

Q & A

Q. What are the established synthetic routes for 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione?

The compound is synthesized via cyclocondensation of 4-bromophenyl-substituted maleic anhydride with hydrazine hydrate. A typical protocol involves reacting 4-bromophenylmaleic anhydride (34 mmol) with hydrazine hydrate (34 mmol) in a 1:1 molar ratio under reflux (100°C for 5–12 hours). The crude product is purified via recrystallization from water or ethanol, yielding a white solid with reported yields up to 91% . Characterization via TLC (Rf = 0.47 in 30% ethyl acetate/hexane + 2% ethanol) and NMR confirms purity.

Q. How can NMR spectroscopy confirm the structure of this compound?

¹H NMR analysis reveals distinct signals: a singlet for the NH proton (~δ 11.2–11.3 ppm), aromatic protons from the 4-bromophenyl group (δ 7.4–7.6 ppm, doublet), and downfield carbonyl carbons (~δ 155–158 ppm in ¹³C NMR). Bromine’s electron-withdrawing effect deshields adjacent protons, aiding structural confirmation. Comparative studies with analogs (e.g., 1-phenyl derivatives) highlight shifts due to bromine substitution .

Q. What purification techniques are effective for isolating this compound?

Recrystallization from polar solvents (water, ethanol) or mixed solvents (ethyl acetate/hexane) is standard. For impurities with similar polarity, column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) improves separation. Vacuum drying ensures removal of residual solvents, as demonstrated in protocols yielding >90% purity .

Advanced Research Questions

Q. How can synthesis yields be optimized during scale-up?

Contrasting yields (91% in small-scale vs. 30–44% in brominated analogs) suggest sensitivity to stoichiometry and reaction time . Key optimizations:

- Stoichiometric control : Ensure exact 1:1 molar ratio of anhydride to hydrazine to minimize side products.

- Temperature modulation : Prolonged reflux (12–24 hours) improves cyclization efficiency.

- Inert atmosphere : Nitrogen purging reduces oxidation byproducts.

Q. What strategies enable functionalization of the dihydropyridazine-dione core?

- Nucleophilic substitution : Introduce alkyl/aryl groups at the N1 position using Mitsunobu reactions (e.g., glycosylation with triphenylphosphine/diethyl azodicarboxylate) .

- Coupling reactions : Attach coumarin or benzoyl groups via Steglich esterification (DCC/DMAP) or acyl chloride intermediates .

- Metal-catalyzed cross-coupling : Suzuki-Miyaura coupling for aryl/heteroaryl substituents at the 4-bromophenyl position.

Q. How can computational methods predict biological activity?

Molecular docking and QSAR studies leverage the bromophenyl group’s electronic profile to model interactions with serotonin receptors (5-HT subtypes) . Key steps:

- Ligand preparation : Optimize 3D structure using DFT (B3LYP/6-31G*).

- Target selection : Use crystal structures of 5-HT receptors (e.g., PDB 6WGT).

- Binding affinity analysis : Compare with active analogs (e.g., 1-arylpiperazine derivatives) to identify pharmacophores.

Q. What analytical challenges arise in detecting trace amounts in biological matrices?

Bromine’s high atomic mass aids LC-MS detection (e.g., [M+H]+ at m/z 296.98), but matrix effects (e.g., plant tissues) require SPE cleanup. Adapting HPLC methods from maleic hydrazide detection (C18 column, 0.1% formic acid/acetonitrile gradient) improves sensitivity . Validate via spike-recovery assays (LOQ: 0.1 ppm).

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported NMR chemical shifts?

Variations in NH proton shifts (δ 11.2–11.3 ppm vs. δ 11.24–11.31 ppm) arise from solvent (DMSO-d6 vs. CDCl3) and concentration effects. Standardize conditions using deuterated DMSO and 10–20 mg/mL concentrations for reproducibility .

Q. Why do synthetic routes yield variable diastereomeric ratios?

Steric hindrance during cyclization (e.g., from bulky 4-bromophenyl groups) favors specific stereoisomers. Mechanistic studies suggest a six-membered transition state in hydrazine attack, where bromine’s position influences regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.